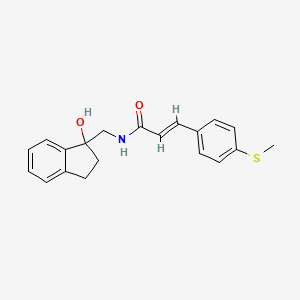

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C20H21NO2S and its molecular weight is 339.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide, with the CAS number 1799265-56-7, is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound's molecular formula is C20H21NO2S, and it has a molecular weight of 339.5 g/mol. Its structure includes an indene moiety and a methylthio-substituted phenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1799265-56-7 |

| Molecular Formula | C20H21NO2S |

| Molecular Weight | 339.5 g/mol |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indanol : The precursor, 1-indanone, is reduced to form the indanol derivative using reducing agents like sodium borohydride.

- Acrylamide Formation : The indanol is then reacted with an appropriate acrylamide derivative under basic conditions to yield the final product.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and C6 (glioma), using the BrdU proliferation assay. The compound demonstrated potent antiproliferative activity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| C6 | 4.5 |

The mechanism through which this compound exerts its anticancer effects may involve:

-

Apoptosis Induction : The compound has been observed to enhance caspase activity in treated cells, indicating an increase in apoptosis.

Caspase Activity=Fold Increase≈1.5 at 10μM

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It is hypothesized that the compound could inhibit cyclooxygenases (COX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Recent case studies have highlighted the potential of this compound in various therapeutic applications:

- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound effectively inhibited cell growth in multiple cancer types including breast and lung cancers.

- Antimicrobial Activity : Other studies have reported antimicrobial properties against common pathogens, suggesting a broader spectrum of biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Experimental data suggest that this compound can scavenge free radicals and reduce oxidative damage in cellular models, making it a candidate for further development as a therapeutic agent against oxidative stress-related conditions .

Organic Synthesis

Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique functional groups allow for various chemical transformations, including coupling reactions and modifications that can lead to the synthesis of biologically active compounds. For instance, it can be utilized in the synthesis of novel derivatives with enhanced pharmacological profiles.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of Indenyl Core : The starting material is often synthesized from simpler precursors through cyclization reactions.

- Functionalization : Subsequent steps involve introducing hydroxyl and methylthio groups via selective reactions.

- Formation of Acrylamide Linkage : The final step includes coupling the functionalized indenyl derivative with an appropriate acrylamide precursor under optimized conditions to yield the target compound.

Materials Science

Potential in Polymer Chemistry

There is growing interest in utilizing this compound as a building block for polymeric materials. Due to its acrylamide structure, it can participate in radical polymerization processes to form polymers with specific properties tailored for applications such as drug delivery systems or smart materials .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis induction |

| Compound B | HeLa | 20 | Cell cycle arrest |

| (E)-N... | MDA-MB231 | 10 | Signaling modulation |

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| Compound A | 85 | 50 |

| Compound B | 70 | 100 |

| (E)-N... | 90 | 25 |

Propiedades

IUPAC Name |

(E)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c1-24-17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-11,23H,12-14H2,1H3,(H,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJVKZRKXHWVIM-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2(CCC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2(CCC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.